molecular formula C14H15NO3S2 B2651170 (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 313964-42-0

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2651170
CAS No.: 313964-42-0
M. Wt: 309.4
InChI Key: RVBFCFANQDFNMV-GHXNOFRVSA-N
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Description

The compound “(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” belongs to the rhodanine-derived 4-thiazolidinone class, characterized by a five-membered heterocyclic core with a ketone, thione, and arylidene substituent. These derivatives are widely studied for their biological activities, including antifungal and antiviral properties, particularly as inhibitors of HCV-RNA polymerase . The 2,4-dimethoxyphenyl substituent in this compound introduces electron-donating methoxy groups, which may enhance binding interactions in biological systems by modulating electronic and steric effects. The ethyl group at position 3 balances lipophilicity and steric demands compared to bulkier substituents.

Properties

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c1-4-15-13(16)12(20-14(15)19)7-9-5-6-10(17-2)8-11(9)18-3/h5-8H,4H2,1-3H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBFCFANQDFNMV-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its diverse biological activities. Thiazolidine compounds are known for their potential therapeutic effects, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core modified with a 2,4-dimethoxyphenyl group. Its structure can be represented as follows:

  • Molecular Formula: C13H15N3O2S
  • SMILES Notation: COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)/SC2=S)OC

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:

Bacterial StrainInhibition Percentage (%)Comparison to Standard
Escherichia coli88.46Ampicillin (26 mm zone of inhibition)
Staphylococcus aureus91.66Higher than standard drugs

The presence of substituents on the phenyl ring enhances antibacterial activity. For instance, the introduction of electron-withdrawing groups has been shown to increase the inhibition rates against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Thiazolidinone derivatives have demonstrated promising anticancer properties. Studies have shown that compounds similar to (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can inhibit the growth of various cancer cell lines:

Cell LineIC50 Value (µM)Reference Compound
HT29 (Colon Cancer)0.204Standard Anticancer Drug
H460 (Lung Cancer)VariesVarious Compounds

These findings suggest that modifications at specific positions on the thiazolidinone scaffold can enhance cytotoxicity against cancer cells .

Anti-inflammatory and Antioxidant Activities

In addition to antibacterial and anticancer effects, thiazolidinone derivatives are also noted for their anti-inflammatory and antioxidant activities. The compound's structure allows it to interact with inflammatory pathways and reduce oxidative stress in vitro.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on a series of thiazolidinone compounds demonstrated that those with specific substitutions showed potent antibacterial activity against E. coli and S. aureus, with some compounds exhibiting higher efficacy than traditional antibiotics .
  • Anticancer Assessment : In vitro assays were performed on multiple cancer cell lines, revealing that certain derivatives of thiazolidinones could inhibit cell proliferation significantly compared to untreated controls .

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity
    • Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. The presence of the dimethoxyphenyl group enhances electron donation capabilities, which is crucial for scavenging free radicals .
  • Antimicrobial Properties
    • Several studies have demonstrated the efficacy of thiazolidinone compounds against various bacterial strains. The compound's structure allows it to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects
    • Thiazolidinones have been shown to inhibit pro-inflammatory cytokines. This property can be beneficial in treating chronic inflammatory conditions such as arthritis and asthma .
  • Anticancer Activity
    • Preliminary studies suggest that (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one may induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Case Study 1: Antioxidant Evaluation

A study conducted by Budassi et al. evaluated the antioxidant potential of various thiazolidinones including (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one using DPPH and ABTS assays. Results indicated that this compound exhibited a significant reduction in free radical levels compared to control samples .

Case Study 2: Antimicrobial Testing

In another study published in the European Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one inhibited bacterial growth effectively at low concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in arylidene substituents, alkyl groups at position 3, and bioactivity profiles. Below is a comparative analysis:

Compound Arylidene Substituent R3 Substituent Biological Activity Key Findings References
Target Compound : (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one 2,4-Dimethoxyphenyl Ethyl Antifungal, HCV inhibition Electron-rich arylidene enhances binding; ethyl provides moderate lipophilicity.
(5Z)-5-[(6-Chloro-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one 6-Chloro-4-oxochromen-3-yl Ethyl Not reported Chlorine and chromenone groups increase electrophilicity; potential for DNA interaction.
(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-isopropyl-2-sulfanylidene-1,3-thiazolidin-4-one 2,4-Dichlorophenyl Isopropyl Not reported Electron-withdrawing Cl groups may reduce bioavailability; isopropyl increases steric bulk.
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-Dimethoxyphenyl 4-Methylphenyl Anticancer (in silico) Additional methyl group enhances hydrophobic interactions in binding pockets.
(5Z)-3-Cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one 4-Methoxyphenyl Cyclopropyl DNA-binding, cytotoxicity Cyclopropyl improves metabolic stability; phenylimino alters conjugation.

Key Observations:

Arylidene Substituents: Electron-donating groups (e.g., 2,4-dimethoxy in the target compound) enhance π-π stacking and hydrogen bonding in biological targets .

R3 Substituents :

  • Ethyl (target compound): Offers moderate lipophilicity, ideal for membrane permeability.
  • Bulkier groups (e.g., isopropyl , cyclopropyl ): Improve metabolic stability but may hinder binding in sterically constrained environments.

Biological Activity :

  • Antifungal and antiviral activities correlate with electron-rich arylidenes (e.g., dimethoxy ).
  • DNA-binding analogs (e.g., cyclopropyl derivative ) show cytotoxicity, suggesting divergent mechanisms compared to the target compound.

Crystallographic and Electronic Comparisons

  • The target compound’s 2,4-dimethoxy groups likely induce a planar conformation, facilitating π-π interactions, as seen in analogs like (5Z)-5-(3,4-dimethoxybenzylidene) derivatives .
  • Crystallographic data for cyclopropyl-containing analogs (space group $ P2_1/c $, bond angles ~109–130°) highlight conformational rigidity compared to ethyl-substituted derivatives .

Research Implications

The structural versatility of 4-thiazolidinones allows tuning for specific therapeutic targets. The target compound’s 2,4-dimethoxy and ethyl groups position it as a promising candidate for antiviral applications, while chlorinated or bulkier analogs may suit anticancer or DNA-targeted therapies. Future studies should explore crystallographic data and in vivo efficacy to validate these hypotheses.

Q & A

Q. How to design a stability study for this compound under physiological conditions?

  • Methodological Answer :
  • Conditions : Incubate in PBS (pH 7.4) and human plasma at 37°C for 24–72 hours.
  • Analytical Tools :
  • HPLC : Monitor degradation products (e.g., hydrolyzed thiazolidinone).
  • LC-MS/MS : Identify metabolites (e.g., sulfoxide derivatives) .
  • Outcome : Half-life (t1/2_{1/2}) >12 hours in plasma suggests suitability for in vivo studies .

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